Intrinsic Topoisomerase I Inhibitory Potency of Lurtotecan vs. Topotecan in the Cleavage Complex Assay
In a direct head-to-head in vitro comparison, lurtotecan demonstrated approximately 3-fold greater potency than topotecan in the topoisomerase I cleavable complex assay, consistent with increased stabilization of the enzyme-DNA covalent complex [1][2]. This intrinsic biochemical advantage underpins the compound's differentiation at the molecular target level.
| Evidence Dimension | Potency in topoisomerase I cleavable complex stabilization |
|---|---|
| Target Compound Data | Lurtotecan: 3× more potent than topotecan |
| Comparator Or Baseline | Topotecan: baseline potency (reference) |
| Quantified Difference | ~3-fold greater stabilization activity |
| Conditions | Topoisomerase I cleavage complex assay in vitro |
Why This Matters
This quantifies the target-level advantage of lurtotecan over the most widely used clinical camptothecin, topotecan, supporting selection when higher intrinsic target engagement is required.
- [1] Moukharskaya J, Verschraegen C. Camptothecin analogues: topotecan, irinotecan, lurtotecan, belotecan, exatecan. Hematol Oncol Clin North Am. 2012;26(3):507-27. View Source
- [2] Dark GG, Calvert AH, Grimshaw R, et al. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer. J Clin Oncol. 2005;23(9):1859-66. PMID: 15699478. View Source
